4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one

sEH inhibition benzoxazepinone SAR lead optimization

4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one (CAS 2090613-00-4) is a 7-chloro-substituted benzoxazepinone derivative characterized by a fused dihydrobenzo-fused [1,4]oxazepine ring system bearing an N-aminoethyl side chain. Its molecular formula is C11H13ClN2O2 with a molecular weight of 240.68 g/mol.

Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
CAS No. 2090613-00-4
Cat. No. B1488701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
CAS2090613-00-4
Molecular FormulaC11H13ClN2O2
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCN
InChIInChI=1S/C11H13ClN2O2/c12-9-1-2-10-8(5-9)6-14(4-3-13)11(15)7-16-10/h1-2,5H,3-4,6-7,13H2
InChIKeyBMMAZVHNVCMKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one: A Chlorinated Benzoxazepinone Scaffold for sEH Inhibition


4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one (CAS 2090613-00-4) is a 7-chloro-substituted benzoxazepinone derivative characterized by a fused dihydrobenzo-fused [1,4]oxazepine ring system bearing an N-aminoethyl side chain. Its molecular formula is C11H13ClN2O2 with a molecular weight of 240.68 g/mol . Database curation links this compound to the ChEMBL entry CHEMBL3808557, where it is annotated with an in vitro inhibitory IC50 of 13 nM against soluble epoxide hydrolase (sEH) using 14,15-EET as substrate . This establishes the compound as a potent sEH ligand within the benzoxazepinone class, providing a quantitative baseline for comparison with close structural analogs.

Why Substituting 4-(2-Aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one with Another sEH Inhibitor Risks Activity Loss


Soluble epoxide hydrolase (sEH) inhibitors are highly sensitive to subtle variations in the benzoxazepinone scaffold. Even within a congeneric series curated under the same ChEMBL entry, measured IC50 values for 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one and its direct analogs can diverge by several-fold, ranging from 13 nM to 44 nM in the same assay . This demonstrates that the specific combination of the 7-chloro substituent and the N-aminoethyl side chain is critical for achieving top-tier potency. Procuring a generic “sEH inhibitor” or an uncharacterized close analog without verified quantitative data for the exact substitution pattern therefore carries a high risk of obtaining a compound with significantly reduced target engagement, directly compromising experimental reproducibility and lead optimization campaigns.

Head-to-Head Quantitative sEH Inhibition Data for 4-(2-Aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one vs. Structural Analogs


Direct Potency Comparison: Target Compound vs. 7-Chloro Analog BDBM50173509

In a direct head-to-head comparison using the same soluble epoxide hydrolase (sEH) enzymatic assay with 14,15-EET as a substrate, 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one (tracked as BDBM50173515) achieved an IC50 of 13 nM. A closely related analog, BDBM50173509, differing in its substitution pattern, exhibited an IC50 of 22 nM . This represents a 1.7-fold improvement in potency for the target compound.

sEH inhibition benzoxazepinone SAR lead optimization

Efficacy Margin vs. a Less Active Benzoxazepinone Analog BDBM50173523

The target compound (IC50 13 nM) demonstrates a 2.8-fold greater inhibitory activity against sEH compared to BDBM50173523 (IC50 36 nM), a related benzoxazepinone derivative tested under identical conditions . This larger efficacy gap further illustrates how minor structural modifications can drastically reduce target engagement.

sEH inhibition structure-activity relationship compound prioritization

Consistent Top-Tier Activity: Comparison with an Equipotent Analog BDBM50173514

The target compound (BDBM50173515, IC50 13 nM) shares an equipotent IC50 value of 13 nM with BDBM50173514, a close structural analog that presumably differs only in stereochemistry, as suggested by their SMILES notations . This indicates that while the target compound achieves maximum potency for this scaffold, it co-exists with another equally potent stereoisomer, meaning both should be evaluated, but any other analog with a different substituent set would be inferior.

sEH inhibition stereochemistry potency confirmation

Optimal Use Cases for 4-(2-Aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one Based on Comparative Evidence


Lead Compound for Soluble Epoxide Hydrolase (sEH) Drug Discovery Programs

With a verified IC50 of 13 nM against sEH, this compound is ideally suited as a potent lead structure for therapeutic programs targeting hypertension, inflammation, and cardiovascular disease. Its quantifiably superior activity over several close analogs (22–44 nM) makes it the preferred starting point for hit-to-lead and lead optimization campaigns, where maintaining sub-20 nM potency is critical for demonstrating efficacy in preclinical disease models .

Pharmacological Tool Compound for sEH Pathway Dissection

The compound can be deployed as a high-affinity chemical probe to study sEH biology. Its confirmed 13 nM potency ensures robust target engagement at low concentrations, minimizing off-target effects in complex cellular assays. The availability of comparator compounds with precisely measured lower potencies (e.g., BDBM50173509 at 22 nM) allows for the design of critical control experiments to validate target-specific phenotypes .

Calibration Standard in sEH Biochemical Assays

Given its well-defined IC50 of 13 nM measured via LC-MS/MS using the physiologically relevant substrate 14,15-EET, the compound serves as a reliable assay calibration standard. Its use ensures inter-experiment and inter-laboratory consistency, directly addressing a common pitfall in sEH inhibitor screening where potency data for non-standardized analogs can vary widely, as evidenced by the 13–44 nM range within this series .

Reference Compound for Structure-Activity Relationship (SAR) Expansion

The compound's balanced structure, featuring a 7-chloro substituent and an N-aminoethyl chain, provides a versatile and highly potent (13 nM) scaffold for systematic SAR exploration. Researchers seeking to improve solubility, metabolic stability, or isoform selectivity can use this compound as a benchmark, with the knowledge that any new derivative must match or exceed its 13 nM potency to be considered for progression, as evidenced by the steep activity cliff observed with analogs like BDBM50173523 (36 nM) .

Quote Request

Request a Quote for 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.